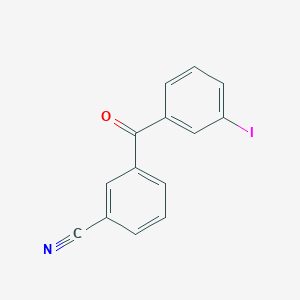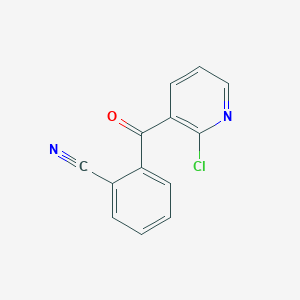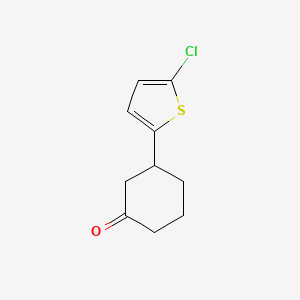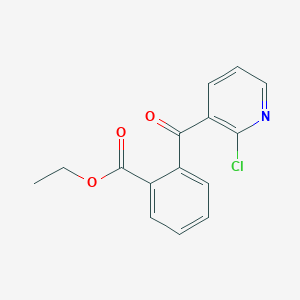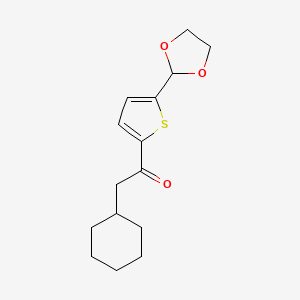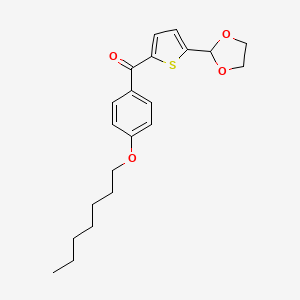![molecular formula C11H12N4O B1613296 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine CAS No. 885277-84-9](/img/structure/B1613296.png)
2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine
説明
“2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .科学的研究の応用
Application in Medicinal Chemistry
- Summary of the Application : The compound “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” has been used in the synthesis of chemical and pharmaceutical intermediates . It has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .
- Methods of Application or Experimental Procedures : The compound is synthesized and biologically evaluated as a novel potent GPBAR1 agonist . Particularly, compounds 9 and 10 induce the mRNA expression of the GPBAR1 target gene .
- Results or Outcomes : The pharmacokinetic properties of 9 and 10 suggest that the compound might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Application in Antibacterial Research
- Summary of the Application : Oxadiazoles, including “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine”, have shown potential as antibacterial agents . For instance, certain derivatives have demonstrated moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested against various bacterial strains to evaluate its antibacterial activity .
- Results or Outcomes : The compound showed moderate antibacterial action with a minimum inhibitory concentration (MIC) of 7.55 µM .
Application in Agriculture
- Summary of the Application : Oxadiazoles, including “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine”, have been used in agriculture for their inhibitory properties .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested on plants like Brassica campestris to evaluate its inhibitory properties .
- Results or Outcomes : The synthesized compounds showed good inhibition property against Brassica campestris at a concentration of 100 μg/mL .
Application in Antioxidant Research
- Summary of the Application : Oxadiazoles, including “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine”, have shown potential as antioxidants . These compounds can neutralize free radicals, which are harmful to our bodies .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested for its antioxidant activity using various assays, such as the DPPH radical scavenging assay .
- Results or Outcomes : The compound showed good antioxidant activity, comparable to standard antioxidants .
Application in Material Science
- Summary of the Application : Oxadiazoles, including “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine”, have been used in material science for their unique properties . They have been used in the synthesis of high-energy materials, ionic salts, and pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The compound is synthesized and then incorporated into various materials to enhance their properties .
- Results or Outcomes : The incorporation of the compound improved the properties of the materials, such as their thermal stability and mechanical strength .
Application in Synthesis of Anilines
- Summary of the Application : “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” has been used in the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines . These anilines have a wide range of applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The compound is reacted with amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature to form 2-(1,2,4-oxadiazol-5-yl)anilines .
- Results or Outcomes : The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Safety And Hazards
While the specific safety and hazards for “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” are not mentioned in the search results, it is generally recommended to avoid breathing mist, gas or vapours of such compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
将来の方向性
The pharmacokinetic properties of similar compounds suggest that the oxadiazole scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYZQKJWLTIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630577 | |
| Record name | 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine | |
CAS RN |
885277-84-9 | |
| Record name | 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



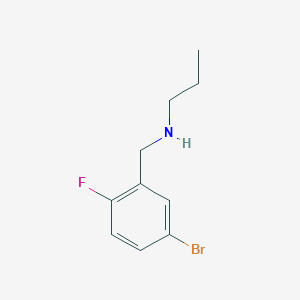
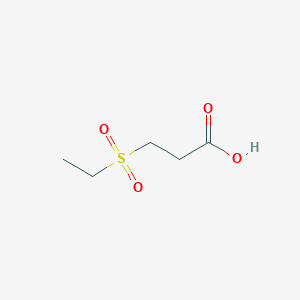

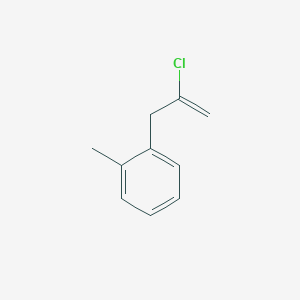
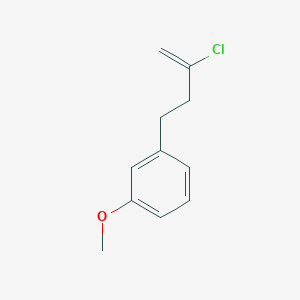
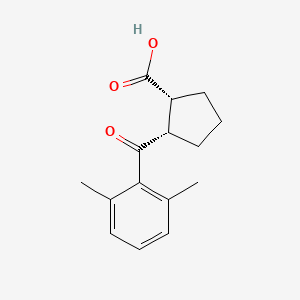
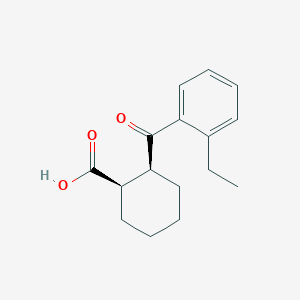
![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)
